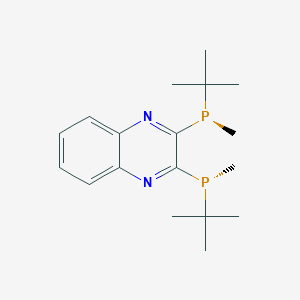

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Description

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline (hereafter referred to as QuinoxP*) is a chiral, bidentate phosphine ligand characterized by its P-chiral tert-butylmethylphosphino groups attached to a quinoxaline backbone. Its synthesis involves reacting enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline under controlled conditions . Key structural features include:

- Chirality: The (R,R) configuration at phosphorus centers enables enantioselective applications.

- Air Stability: Unlike many P-chiral ligands, QuinoxP* is air-stable, facilitating practical use without stringent inert-atmosphere handling .

- Coordination Geometry: The ligand forms square-planar complexes with transition metals (e.g., Au, Rh), critical for catalytic and medicinal applications .

QuinoxP* has been employed in asymmetric catalysis, anticancer drug development, and materials science. Its versatility stems from tunable steric and electronic properties imparted by the tert-butyl groups and quinoxaline framework.

Properties

IUPAC Name |

(R)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBLHZZDMCPGX-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@](C)C1=NC2=CC=CC=C2N=C1[P@](C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866081-62-1 | |

| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis from Chiral Phosphine-Borane Intermediates

The synthesis begins with (R)-tert-butyl(hydroxymethyl)methylphosphine–borane (Compound 41), which undergoes a ruthenium-catalyzed oxidative one-carbon degradation to yield (S)-tert-butylmethylphosphine–borane (Compound 42). This intermediate is deprotonated with n-butyllithium (n-BuLi) and reacted with 2,3-dichloroquinoxaline under inert conditions. Tetramethylethylenediamine (TMEDA) is added to facilitate the coupling reaction, producing the borane-protected ligand. Subsequent removal of the borane group yields enantiopure QuinoxP*.

Critical Reaction Parameters:

-

Temperature : Reactions are conducted at –78°C during deprotonation to prevent side reactions.

-

Solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize organolithium intermediates.

-

Catalyst : RuCl₃·nH₂O enables selective oxidative degradation of the hydroxymethyl group.

Key Synthetic Steps and Mechanistic Insights

Oxidative Degradation of Hydroxymethylphosphine-Borane

The ruthenium-catalyzed degradation of Compound 41 to Compound 42 proceeds via a stereospecific pathway, preserving the configuration at the phosphorus center. This step eliminates the hydroxymethyl group while retaining the tert-butyl and methyl substituents, critical for the ligand’s steric bulk.

Coupling with 2,3-Dichloroquinoxaline

The reaction between deprotonated Compound 42 and 2,3-dichloroquinoxaline involves nucleophilic aromatic substitution. TMEDA coordinates to lithium ions, enhancing the nucleophilicity of the phosphine intermediate. This step installs the phosphine groups at the 2- and 3-positions of the quinoxaline ring with >99% enantiomeric excess (ee).

Representative Reaction Scheme:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Efficiency and Yield Improvements

| Parameter | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|

| n-BuLi Equivalents | 2.2 | 78 | >99 |

| Reaction Time | 4 hours | 82 | >99 |

| TMEDA Loading | 1.5 equiv | 85 | >99 |

Industrial-Scale Production Methods

Industrial synthesis by Nippon Chemical Industrial Co., Ltd., employs optical resolution of racemic tert-butylmethylphosphine–borane to obtain enantiopure precursors. Key steps include:

-

Racemic Synthesis : Reaction of tert-butylphosphine with methyl borane under basic conditions.

-

Chromatographic Resolution : Chiral stationary phases separate (R)- and (S)-enantiomers with >98% purity.

-

Scaling Challenges :

Characterization and Quality Control

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:

Oxidation: The phosphine ligands can be oxidized to phosphine oxides.

Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: The phosphine ligands can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Metal catalysts such as palladium or rhodium are often used in reduction reactions.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in the formation of phosphine oxides, while reduction reactions can yield various reduced forms of the compound.

Scientific Research Applications

Catalysis

QuinoxP is predominantly utilized as a ligand in transition metal-catalyzed reactions. Its air stability and C2-symmetric structure enhance its effectiveness in asymmetric catalysis, allowing for high enantiocontrol in synthetic transformations. Specific applications include:

- Asymmetric Hydrogenation : QuinoxP has been employed as a ligand for rhodium-catalyzed asymmetric hydrogenation of prochiral substrates, demonstrating remarkable efficiency and selectivity .

- Metal-Catalyzed Reactions : It facilitates various reactions such as the 1,4-addition of arylboronic acids and alkylative ring openings, showcasing its versatility in organic synthesis .

Organic Synthesis

In the realm of organic synthesis, (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline plays a crucial role by enabling the construction of complex organic molecules. Its characteristics allow for:

- Synthesis of Complex Molecules : The ligand's ability to stabilize metal complexes aids in the synthesis of compounds with specific steric and electronic properties .

- Development of Novel Reaction Pathways : QuinoxP has been instrumental in developing new methodologies for synthesizing pharmaceuticals and other fine chemicals .

Pharmaceutical Development

The potential of QuinoxP extends into pharmaceutical research, particularly in drug design:

- Antiproliferative Activity : Studies have shown that gold complexes formed with QuinoxP exhibit promising antiproliferative activity against cancer cell lines, comparable to established drugs like cisplatin .

- Targeting Biological Pathways : Its application in drug development focuses on targeting specific biological pathways, which can lead to the creation of innovative therapeutics .

Material Science

QuinoxP contributes to advancements in material science by being involved in:

- Polymer Development : The ligand is used in formulating advanced materials, enhancing the properties of polymers and composites through metal coordination .

- Stabilization of Nanomaterials : Its stabilizing properties are beneficial for developing nanomaterials with tailored functionalities .

Environmental Chemistry

In environmental applications, (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is investigated for:

- Heavy Metal Remediation : Research indicates its potential in processes aimed at removing heavy metals from contaminated environments, contributing to environmental remediation efforts .

- Catalytic Processes for Pollution Control : The compound's catalytic properties are explored for developing methods to mitigate environmental pollutants .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Asymmetric hydrogenation, metal-catalyzed reactions |

| Organic Synthesis | Synthesis of complex molecules |

| Pharmaceutical Development | Antiproliferative agents, drug design |

| Material Science | Polymer enhancement, nanomaterial stabilization |

| Environmental Chemistry | Heavy metal remediation, pollution control |

Case Studies and Research Findings

- Gold Complexes with Anticancer Properties : Research demonstrated that Au(III) complexes stabilized by QuinoxP showed significant cytotoxicity against cancer cell lines, indicating the ligand's potential as a scaffold for new anticancer drugs .

- Rhodium-Catalyzed Reactions : In a study focusing on asymmetric hydrogenation using rhodium catalysts with QuinoxP, researchers reported high enantioselectivity and efficiency in producing chiral amines from prochiral substrates .

- Environmental Remediation Studies : Investigations into the use of QuinoxP in catalytic processes for removing heavy metals from wastewater highlighted its effectiveness and stability under operational conditions .

Mechanism of Action

The mechanism by which (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.

Comparison with Similar Compounds

Key Findings :

- QuinoxP* exhibits moderate enantioselectivity (25% ee) in Cu-catalyzed allylic amination, outperforming other phosphine ligands in the same screen .

- In Rh-catalyzed hydrogenations, QuinoxP* achieves >90% ee, comparable to BINAP but with enhanced air stability .

- Advantage : Air stability eliminates the need for glovebox handling, a limitation for ligands like DuPhos .

Anticancer Activity of Metal Complexes

QuinoxP*-Au(III) complexes demonstrate potent cytotoxicity against cancer cell lines, contrasting with platinum-based drugs and other gold complexes:

Key Findings :

- QuinoxP*-Au(III) complexes show IC50 values lower than cisplatin and auranofin in triple-negative breast cancer cells .

- Structural Insight: The square-planar geometry of QuinoxP*-Au(III) enhances stability, whereas linear Au(I) complexes (e.g., GC20) exhibit different pharmacokinetics .

Comparison with Other Quinoxaline-Based Ligands

Quinoxaline derivatives modified at the 2,3-positions display diverse applications:

Key Findings :

- Antimicrobial Activity: 2,3-Bis(phenylamino) derivatives target Gram-positive pathogens, whereas QuinoxP* lacks direct antimicrobial action .

- Material Science: Non-phosphine quinoxaline ligands (e.g., 2,3-bis(3-(octyloxy)phenyl)) enable luminescent polymers, while QuinoxP* induces chirality transfer in platinum-containing polymers .

Stability and Reactivity

- Glutathione (GSH) Resistance: QuinoxP*-Au(III) complexes remain intact after 48-hour exposure to excess GSH, unlike redox-active Ru(II) polypyridyl complexes .

- Oxidative Stability: Au(III) complexes with QuinoxP* resist reduction to Au(I), a common degradation pathway for less stabilized Au(III) species .

Biological Activity

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline, often referred to as QuinoxP*, is a chiral phosphine ligand known for its air stability and high efficiency in asymmetric catalysis. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities, particularly in the context of metal-catalyzed reactions and antiproliferative effects.

- Molecular Formula : C₁₈H₂₈N₂P₂

- Molecular Weight : 334.38 g/mol

- Structure : C2-symmetric P-stereogenic phosphine ligand

The compound's unique structure contributes to its effectiveness in facilitating enantioselective reactions, making it a valuable tool in organic synthesis and potentially in biological applications.

Interaction with Metal Ions

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline acts primarily as a ligand that forms stable complexes with transition metals. This interaction is crucial in various biochemical pathways:

- Catalytic Activity : The compound enhances the efficiency of metal-catalyzed reactions, influencing enzyme activity and protein interactions.

- Enzyme Modulation : It can modulate the activity of metal-dependent enzymes, leading to alterations in cellular metabolism and signaling pathways .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of gold complexes formed with (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline. These complexes have shown promising results in various cancer cell lines:

- IC50 Values : The complexes exhibited IC50 values ranging from 1.08 to 4.83 µM, comparable to established chemotherapeutic agents like cisplatin .

- Stability : The gold complexes demonstrated stability in biologically relevant media over 48 hours and showed inert reactivity to excess glutathione at physiological temperatures .

Cellular Effects

The compound influences cellular processes by modulating enzyme activities which can lead to changes in gene expression and cellular metabolism:

- Dosage-Dependent Effects : In animal models, lower doses facilitated biochemical reactions without adverse effects, while higher doses resulted in toxicity characterized by enzyme inhibition .

- Cell Signaling : By altering the activity of metal-dependent enzymes, (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline can impact key signaling pathways within cells .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | IC50 values between 1.08 - 4.83 µM; comparable to cisplatin |

| Stability | Stable in biological media for 48 hours; inert to glutathione |

| Enzyme Modulation | Alters activity of metal-dependent enzymes; impacts cellular metabolism |

| Dosage Effects | Lower doses effective without toxicity; higher doses lead to enzyme inhibition |

Q & A

(Basic) How is (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline synthesized, and what structural features contribute to its air stability?

The ligand is synthesized via nucleophilic substitution between enantiopure tert-butylmethylphosphine-borane and 2,3-dichloroquinoxaline under controlled conditions. The electron-deficient quinoxaline backbone stabilizes the ligand by delocalizing electron density, reducing oxidation susceptibility. This contrasts with traditional P-chiral ligands, which are often air-sensitive oils. The rigid quinoxaline framework also promotes crystallinity, enhancing handling stability .

(Basic) What catalytic applications demonstrate the ligand’s efficacy in asymmetric synthesis?

The ligand exhibits high enantioselectivity (>98% ee) in Rh-catalyzed asymmetric hydrogenations (e.g., α-dehydroamino acid esters) and Pd/Rh-mediated carbon-carbon bond formations (e.g., allylic alkylations). Its P-chiral centers and steric bulk from tert-butyl groups enforce precise stereochemical control, making it superior to non-chiral or less rigid phosphines .

(Advanced) How do structural features influence coordination behavior in metal complexes?

X-ray crystallography confirms exclusive P-donor coordination in complexes with Pt, Pd, and Re, with no involvement of quinoxaline N atoms. The ligand’s electron-withdrawing quinoxaline moiety stabilizes metal centers, enabling isolation of radical anions (e.g., [PtCl₂]•⁻) and enhancing redox activity. This contrasts with ligands lacking π-accepting backbones, which show poorer stability under oxidative conditions .

(Advanced) Why do certain reactions using this ligand exhibit low enantiomeric excess (e.g., 25% ee), contradicting high-selectivity reports?

Low ee values (e.g., 25% in CuTc-catalyzed allylic amination) arise from suboptimal reaction parameters, such as solvent polarity (toluene vs. polar aprotic solvents), mismatched substrate ratios, or inadequate additives. Mechanistic studies suggest competing pathways (e.g., non-stereospecific radical intermediates) may override the ligand’s inherent chiral induction, necessitating condition-specific optimization .

(Advanced) How does ligand stereochemistry impact biological activity in Au(III) complexes?

Despite the ligand’s chirality, enantiomeric Au(III) complexes show nearly identical antiproliferative activity (IC₅₀: 1.08–4.83 µM), suggesting cytotoxicity is driven by the Au center’s electrophilicity rather than ligand configuration. Stability in biological media (>48 h) and resistance to glutathione further highlight the Au-QuinoxP* scaffold’s potential as an anticancer agent .

(Basic) What analytical methods confirm the ligand’s configuration and purity?

Key methods include:

- X-ray crystallography : Resolves absolute configuration (e.g., (R,R) vs. (S,S)) .

- Optical rotation : [α]D = -54.3° (c 1.0, CHCl₃) confirms enantiopurity .

- ³¹P NMR : Distinct signals for P(III) centers (δ ~20–30 ppm) verify stereochemical integrity .

(Advanced) What challenges arise in synthesizing derivatives with modified phosphine groups?

Derivatization requires strict control of pseudorotation and elimination steps during nucleophilic substitution to retain stereochemistry. For example, ortho-lithiation of intermediates must exceed 99% diastereoselectivity to avoid racemization. Modified ligands (e.g., Ad-QuinoxP*) may fail to crystallize, complicating purification .

(Advanced) How does the ligand enhance stability in Re or Pt complexes compared to traditional phosphines?

The quinoxaline backbone’s electron deficiency stabilizes low-valent metal centers (e.g., Re(CO)₃Cl) by accepting electron density, reducing oxidative degradation. This contrasts with electron-rich phosphines (e.g., PPh₃), which form less stable complexes. The ligand also enables reversible one-electron reductions, a feature exploitable in redox-switchable catalysis .

(Basic) What role does the ligand play in supramolecular or polymeric architectures?

In platinum-containing conjugated polymers, the ligand induces main-chain twisting via chirality transfer, altering optoelectronic properties (e.g., luminescence). This structural modulation is absent in non-chiral analogs, highlighting its utility in materials science .

(Advanced) How do electronic properties of the ligand impact catalytic cycle energetics?

DFT studies reveal the quinoxaline moiety lowers LUMO energy in metal complexes, facilitating substrate activation via charge transfer. In Rh-catalyzed hydrogenations, this accelerates oxidative addition of H₂ while stabilizing transition states, improving turnover frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.